
3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring and a pyrazole ring. The exact structure would depend on the specific locations of these rings and the connections between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of furan compounds include being colorless, volatile, and somewhat toxic .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Prabakaran, Manivarman, and Bharanidharan (2021) focused on the synthesis of novel chalcone derivatives with structures similar to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine. These compounds exhibited potential as antioxidants, demonstrating significant in vitro activity. The research highlighted the importance of molecular docking, ADMET, QSAR, and bioactivity studies in evaluating these compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).
Chemical Reactions and Derivatives
- Gein and Mar'yasov (2015) explored the reactions of compounds containing the furan-2-yl group, similar to the target molecule, with various agents like hydrazine and hydroxylamine. This study contributes to understanding the chemical behavior and potential derivatives of such compounds (Gein & Mar'yasov, 2015).
Antimicrobial and Biological Activity
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, structurally related to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, and evaluated their antimicrobial activity. The study revealed the dependence of antimicrobial activity on the type of Schiff base moiety, indicating potential applications in the field of microbial resistance (Hamed et al., 2020).
Crystal Structure Analysis
- Borisova et al. (2016) conducted a study focusing on the crystal structures of compounds with a furan-2-yl group. This research provides insights into the stereochemical peculiarities, which could be relevant for understanding the structural properties of similar compounds like 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine (Borisova et al., 2016).
Molecular Docking Studies
- The study by Khumar, Ezhilarasi, and Prabha (2018) included molecular docking studies of pyrazole derivatives, structurally related to the target molecule. This research is essential for understanding the binding interactions of such compounds, which can be pivotal in drug design and discovery (Khumar, Ezhilarasi, & Prabha, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(furan-2-yl)-2-(3-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-2-5-11(8-10)17-14(15)9-12(16-17)13-6-3-7-18-13/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCSCZTZGDDDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

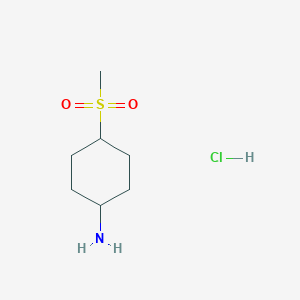
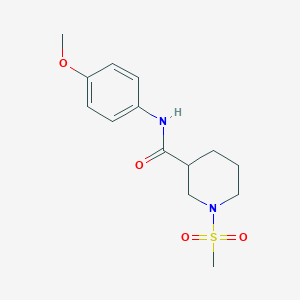
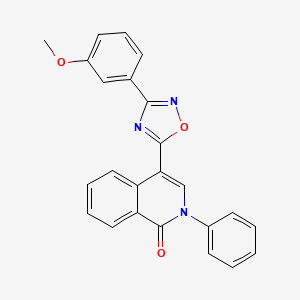
![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)
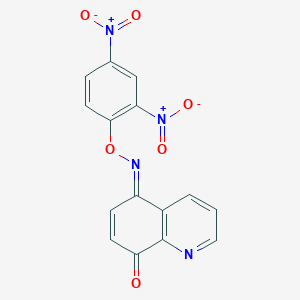

![3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420480.png)

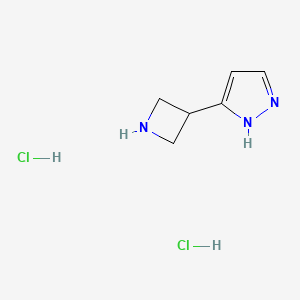
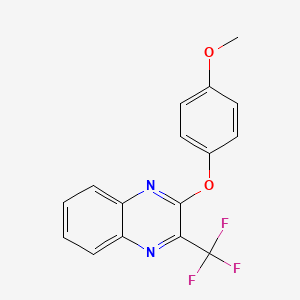
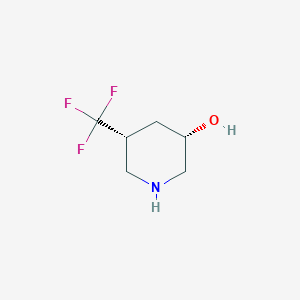

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)
